molecular formula C10H11F3N2O2 B2361392 3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] CAS No. 1092459-45-4

3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]

Cat. No. B2361392
CAS RN: 1092459-45-4
M. Wt: 248.205
InChI Key: FVZMHORKMDVJBU-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] (TFM-TDI) is a novel, fluorinated, heterocyclic compound belonging to the class of indazole derivatives. It has a broad range of applications, including as a synthetic intermediate, a pharmaceutical, and a research tool. TFM-TDI is a versatile molecule with a unique and attractive structure that makes it a promising candidate for a variety of applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Analgesic Agent Synthesis : A study described the preparation of 2'-phenyl-spiro [1, 3-dioxolane-2, 5'-indazoles], which showed slight analgesic activity. These compounds were derived to oxo-indazoles and hydrogenated to hydroxy indazoles (Ito et al., 1977).
  • Crystallographic Study : The structures of NH-indazoles, including 3-trifluoromethyl and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, were determined by X-ray crystallography. These compounds crystallize as chiral space group P32, forming helices of three-fold screw axis (Teichert et al., 2007).

Chemical Reactions and Synthesis

  • 1,3-Dipolar Cycloaddition : Novel spiro[indazole-5,3'-pyrazol]-4(1H)-ones were synthesized using 1,3-dipolar cycloaddition of arylmethylidene indazolones and diphenylnitrilimine. This process showed regioselective products with C(5)–C(3') connectivity at the spiro center (Ren, Kuang, & Li, 2018).
  • Transition-Metal-Free Photoredox Catalysis : A study developed a visible-light-promoted regioselective C3-H trifluoromethylation of 2 H-indazole under metal-free conditions. This approach provided a practical method to synthesize a library of trifluoromethylated indazoles (Murugan et al., 2019).

Synthesis of Derivatives

  • Formation of Cyclopropanes : The reaction of certain cyclohexadienones with diazoalkanes led to the formation of cyclopropanes, including tetrahydrospiro[indazole-7,2′-oxirane] derivatives (Kovtonyuk et al., 2000).
  • Synthesis of Triazolo[1,2- a ]indazole-triones : A high-yielding procedure was developed for synthesizing triazolo[1,2-a]indazole-triones and novel spiro triazolo[1,2-a]indazole-tetraones under solvent-free conditions (Hasaninejad, Zare, & Shekouhy, 2011).

Biological Activity and Pharmaceutical Potential

  • Anti-Microbial Activity : Indazole regioisomers, including trifluoromethyl-substituted derivatives, were synthesized and tested for anti-microbial activity. Some compounds exhibited significant activity against various bacteria and fungal species (Yakaiah et al., 2008).

properties

IUPAC Name

3'-(trifluoromethyl)spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-6-5-9(16-3-4-17-9)2-1-7(6)14-15-8/h1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZMHORKMDVJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1NN=C3C(F)(F)F)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092459-45-4
Record name 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[1,3-dioxolane-2,5'-indazole]
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